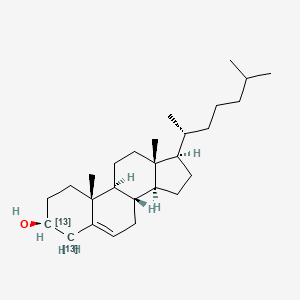

Cholesterol-3,4-13C2

Descripción general

Descripción

El Colesterol-3,4-13C2 es una forma estable de colesterol marcado isotópicamente, donde los átomos de carbono en las posiciones 3 y 4 se reemplazan con isótopos de carbono-13. Este compuesto se utiliza principalmente en la investigación científica para estudiar el metabolismo del colesterol y su papel en varios procesos biológicos. La fórmula molecular del Colesterol-3,4-13C2 es C25H46O, y tiene un peso molecular de 388.64 g/mol .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de Colesterol-3,4-13C2 implica la incorporación de isótopos de carbono-13 en la molécula de colesterol. Esto se puede lograr mediante síntesis química o métodos biosintéticos utilizando precursores marcados. Las condiciones de reacción típicamente implican el uso de catalizadores y disolventes específicos para facilitar la incorporación de los isótopos .

Métodos de Producción Industrial: La producción industrial de Colesterol-3,4-13C2 la llevan a cabo empresas químicas especializadas que tienen la capacidad de manejar compuestos marcados isotópicamente. El proceso de producción implica estrictas medidas de control de calidad para garantizar una alta pureza isotópica y pureza química. El producto final a menudo se somete a pruebas rigurosas para confirmar su composición isotópica y pureza .

Análisis De Reacciones Químicas

Oxidation Reactions

Cholesterol-3,4-<sup>13</sup>C<sub>2</sub> undergoes oxidation at specific carbon positions, enabling the study of cholesterol degradation pathways. A key reaction involves the oxidation of 4-cholesten-3-one, a precursor in its synthesis:

Reagents & Conditions

-

Oxidizing Agents : Potassium permanganate (KMnO<sub>4</sub>) and sodium periodate (NaIO<sub>4</sub>)

-

Solvent : Isopropanol/water mixture (3:1 ratio)

-

Reaction Time : 12–16 hours at 25°C

Products :

-

Carboxylic acid intermediate via ring-opening oxidation.

-

Subsequent esterification yields cholest-4-en-3-one derivatives .

| Reaction Step | Reagents | Conditions | Major Product |

|---|---|---|---|

| Ring-opening oxidation | KMnO<sub>4</sub>, NaIO<sub>4</sub> | Isopropanol/H<sub>2</sub>O, 25°C | Carboxylic acid intermediate |

Acetylation Labeling

The incorporation of <sup>13</sup>C isotopes occurs through acetylation using labeled precursors:

Reagents & Conditions

-

Labeled Precursor : Phenyl acetate-1,2-<sup>13</sup>C<sub>2</sub>

-

Catalyst : Sodium hydride (NaH)

-

Solvent : Tetrahydrofuran (THF)

-

Reaction Time : 6 hours under reflux (66°C)

Key Observations :

-

The reaction produces a ring-closure carbonyl intermediate critical for reconstructing the sterol backbone.

| Parameter | Value |

|---|---|

| Isotopic Abundance | >98% <sup>13</sup>C |

| Yield (Based on precursor) | 16.2% |

Reduction & Carbon Ring Reconstruction

Final steps involve reconstructing the sterol carbon skeleton and reducing intermediates:

Reagents & Conditions

-

Reducing Agent : Lithium aluminum hydride (LiAlH<sub>4</sub>)

-

Solvent : Dry diethyl ether

-

Reaction Time : 2 hours at 0°C

Products :

-

Cholesterol-3,4-<sup>13</sup>C<sub>2</sub> with >96% chemical purity (HPLC) .

-

Asymmetric synthesis observed during reduction, favoring specific stereoisomers.

Substitution Reactions

While substitution reactions are less common, nucleophilic substitutions at hydroxyl or carbonyl groups have been reported:

Example Reaction :

-

Reagent : Thionyl chloride (SOCl<sub>2</sub>)

-

Product : Chlorinated derivative at position 3.

Analytical Validation

Structural Confirmation :

-

Mass Spectrometry (MS) : Confirmed molecular ion peak at m/z 388.64 (C<sub>27</sub>H<sub>46</sub>O) .

-

NMR : Distinct <sup>13</sup>C signals at positions 3 and 4 (δ 70–75 ppm) .

Purity & Stability :

| Parameter | Value |

|---|---|

| Chemical Purity (HPLC) | >96% |

| Melting Point | 147–149°C |

| LogP | 7.39 |

Aplicaciones Científicas De Investigación

Synthesis of Cholesterol-3,4-13C2

The synthesis of this compound involves a multi-step chemical process that begins with phenyl acetate-1,2-13C2 and 4-cholesten-3-one. The process includes:

- Oxidation : 4-Cholesten-3-one is oxidized to form a carboxylic acid intermediate using potassium permanganate and sodium periodate.

- Acetylation : The carboxylic acid intermediate undergoes acetylation with phenyl acetate-1,2-13C2 in tetrahydrofuran using sodium hydride as a catalyst.

- Ring Closure and Reduction : The final steps involve carbon ring reconstruction and reduction reactions to yield this compound with a high isotopic purity (>98%) and chemical purity (>96%) confirmed by mass spectrometry (MS), nuclear magnetic resonance (NMR), and high-performance liquid chromatography (HPLC) .

Metabolic Studies

This compound is widely used in metabolic studies to trace cholesterol metabolism. Its isotopic labeling allows researchers to differentiate between endogenous cholesterol synthesis and dietary absorption. For instance, studies have utilized this compound to investigate the effects of glucagon receptor antagonism on cholesterol absorption and metabolism in animal models . The isotopic flux determinations provide insights into how glucagon influences cholesterol homeostasis.

Clinical Mass Spectrometry

In clinical diagnostics, this compound serves as an internal standard for mass spectrometry analyses. It helps improve the accuracy of measurements by compensating for variations in sample preparation and instrument performance. The use of stable isotope-labeled compounds like this compound is crucial for quantifying cholesterol levels in biological samples accurately .

Drug Development

The compound is also significant in drug development research, particularly for therapies targeting cholesterol-related disorders. By understanding how drugs affect cholesterol metabolism using labeled compounds, researchers can better evaluate their efficacy and safety profiles . For example, the interaction of glucagon receptor antagonists with cholesterol metabolism has been explored through studies involving this compound .

Case Study 1: Glucagon Receptor Antagonism

A study investigated the effects of a glucagon receptor antagonist (MK-0893) on cholesterol absorption using this compound as a tracer. The findings revealed that while the drug improved glycemic control in type 2 diabetes mellitus patients, it also led to increased plasma low-density lipoprotein cholesterol levels due to enhanced cholesterol absorption . This dual effect underscores the importance of understanding metabolic pathways when developing new treatments.

Case Study 2: Clinical Diagnostics

In another application, this compound was employed as an internal standard in mass spectrometry assays for assessing cholesterol levels in patients with cardiovascular diseases. The isotopic labeling allowed for precise quantification despite variations in sample matrices and extraction efficiencies . This application highlights its critical role in enhancing diagnostic accuracy.

Mecanismo De Acción

El Colesterol-3,4-13C2 ejerce sus efectos imitando el comportamiento del colesterol natural en los sistemas biológicos. Interactúa con los fosfolípidos de membrana, los esfingolípidos y las proteínas para influir en su comportamiento. El colesterol es un precursor de las hormonas esteroideas, los ácidos biliares y la vitamina D, y su homeostasis es crucial para mantener las funciones celulares. Los átomos de carbono marcados permiten a los investigadores rastrear las vías metabólicas y las transformaciones del colesterol in vivo .

Compuestos Similares:

- Colesterol-2,3,4-13C3

- Colesterol-4-13C

- Colesterol-2,2,3,4,4,6-d6

- Colesterol-25,26,27-13C3

Comparación: El Colesterol-3,4-13C2 es único debido al marcado específico de los átomos de carbono en las posiciones 3 y 4. Este marcado específico permite un seguimiento preciso de las transformaciones metabólicas en estas posiciones, proporcionando información detallada sobre el metabolismo del colesterol. Otros compuestos similares, como el Colesterol-2,3,4-13C3, tienen diferentes patrones de marcado, que se pueden utilizar para estudiar otros aspectos del metabolismo del colesterol .

Comparación Con Compuestos Similares

- Cholesterol-2,3,4-13C3

- Cholesterol-4-13C

- Cholesterol-2,2,3,4,4,6-d6

- Cholesterol-25,26,27-13C3

Comparison: Cholesterol-3,4-13C2 is unique due to the specific labeling of carbon atoms at positions 3 and 4. This specific labeling allows for precise tracking of metabolic transformations at these positions, providing detailed insights into cholesterol metabolism. Other similar compounds, such as Cholesterol-2,3,4-13C3, have different labeling patterns, which can be used for studying other aspects of cholesterol metabolism .

Actividad Biológica

Cholesterol-3,4-13C2 is a stable isotope-labeled derivative of cholesterol that has gained attention in metabolic studies due to its utility as a tracer for understanding cholesterol metabolism and its biological activities. This article reviews the synthesis, biological implications, and research findings associated with this compound.

Synthesis of this compound

The synthesis of this compound involves a multi-step chemical process. According to a recent study, the synthesis begins with phenyl acetate-1,2-13C2 and 4-cholesten-3-one. The process includes:

- Oxidation : 4-Cholesten-3-one undergoes ring-opening oxidation using potassium permanganate and sodium periodate.

- Acetylation : The intermediate is then acetylated using phenyl acetate-1,2-13C2 in tetrahydrofuran with sodium hydride as a catalyst.

- Reduction : Final steps involve carbon ring reconstruction and reduction to yield this compound with a purity exceeding 96% and isotopic abundance greater than 98% .

This compound serves as an important internal standard in clinical mass spectrometry and metabolic studies.

Biological Activity and Metabolic Tracing

Cholesterol plays a crucial role in cellular functions, including membrane structure and signaling pathways. The incorporation of the 13C isotope allows researchers to trace metabolic pathways involving cholesterol.

Metabolic Pathways

Research utilizing this compound has demonstrated its effectiveness in tracing cholesterol absorption and metabolism. Studies have shown that:

- Cholesterol absorption can be quantified by comparing ratios of labeled to unlabeled cholesterol in plasma .

- In diabetic models, the use of this compound has revealed insights into how glucagon receptor antagonism affects cholesterol metabolism, leading to increased LDL-cholesterol levels .

Case Study 1: Diabetes and Cholesterol Dynamics

A notable case involved a 54-year-old man with type 2 diabetes who exhibited low serum cholesterol levels despite normal liver function tests. This case highlighted the complex interplay between diabetes management and cholesterol metabolism. The use of isotopically labeled cholesterol allowed for detailed examination of metabolic fluxes that could elucidate underlying mechanisms contributing to his lipid profile .

Case Study 2: Rheumatoid Arthritis Impact on Lipid Profiles

Another study assessed cholesterol kinetics in patients with active rheumatoid arthritis (RA). It was found that low cholesterol levels were linked to increased catabolism of cholesterol esters. Treatment with Tofacitinib improved lipid profiles by reducing this catabolism . The application of this compound facilitated understanding these metabolic changes.

Research Findings

Recent research has emphasized the utility of this compound in various studies:

Propiedades

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25,28H,6-8,10-17H2,1-5H3/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1/i17+1,21+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVYWMOMLDIMFJA-WKKCFSIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[13C@@H]([13CH2]4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00486648 | |

| Record name | Cholesterol-3,4-13C2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00486648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78887-48-6 | |

| Record name | Cholesterol-3,4-13C2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00486648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is Cholesterol-3,4-13C2 used to study cholesterol uptake in cells?

A1: this compound is used as a tracer to quantify cholesterol uptake by cells. In the provided research [], Caco-2 cells (a model for human intestinal cells) were cultured in a medium containing this compound along with phytosterols. After incubation, the cells were collected and the amount of this compound incorporated into the cells was measured using a highly sensitive technique called liquid chromatography/atmospheric pressure chemical ionization tandem mass spectrometry (LC/APCI-MS/MS). This method allows researchers to differentiate between the this compound taken up from the medium and the cholesterol naturally present in the cells.

Q2: What are the advantages of using LC/APCI-MS/MS for analyzing this compound?

A2: The study highlights that LC/APCI-MS/MS offers superior selectivity and sensitivity compared to older methods like LC/APCI-MS with selected ion monitoring (SIM) []. This is because tandem mass spectrometry (MS/MS) allows for the detection of specific fragments of the this compound molecule, reducing interference from other compounds and increasing the accuracy of the analysis even at very low concentrations.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.